molecular formula C16H16N2O3S3 B2910327 3-methoxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide CAS No. 1396576-66-1

3-methoxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide

Cat. No.: B2910327
CAS No.: 1396576-66-1
M. Wt: 380.5
InChI Key: AIUXNUQMBISHOM-UHFFFAOYSA-N
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Description

3-methoxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of methoxy, thiazole, thiophene, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a thiourea derivative with an α-haloketone under acidic conditions.

    Introduction of the Thiophene Group: The thiophene group is introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Attachment of the Benzenesulfonamide Group: The benzenesulfonamide group is attached via a nucleophilic substitution reaction, where a sulfonyl chloride reacts with an amine.

    Methoxylation: The methoxy group is introduced through an O-methylation reaction using a methylating agent like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-methoxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its properties may be useful in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

    Biological Studies: The compound can be used to study various biological processes and pathways, given its potential interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-methoxy-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S3/c1-11-15(23-16(18-11)14-7-4-8-22-14)10-17-24(19,20)13-6-3-5-12(9-13)21-2/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUXNUQMBISHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNS(=O)(=O)C3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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